Kinase Inhibition Profile: Micromolar Thymidine Kinase Activity vs. Picomolar DNA-PK Inhibition in Derivatives
This compound exhibits a specific, albeit modest, affinity for thymidine kinase (Ki = 5,000 nM) [1]. In stark contrast, a closely related thieno[2,3-d]pyrimidine derivative bearing a different substitution pattern demonstrates a 45,000-fold increase in potency against DNA-PK (IC50 = 0.110 nM) [2]. This highlights how the 5,6-dimethyl substitution on the core scaffold directs target selectivity, making the parent compound a distinct chemical probe rather than a potent inhibitor itself.
| Evidence Dimension | In vitro kinase inhibition potency (Ki vs. IC50) |
|---|---|
| Target Compound Data | Ki = 5.00E+3 nM (5 µM) |
| Comparator Or Baseline | Thieno[2,3-d]pyrimidine derivative BDBM50644065: IC50 = 0.110 nM (110 pM) |
| Quantified Difference | ~45,000-fold lower potency against DNA-PK relative to a derivative |
| Conditions | Target compound: Rat mitochondrial thymidine kinase, competitive inhibition vs. ATP. Comparator: Human full-length DNA-PK, ADP-Glo assay with ATP. |
Why This Matters
The unique kinase selectivity profile, driven by the 5,6-dimethyl substitution, confirms the compound's role as a specific chemical probe rather than a promiscuous inhibitor, guiding its use in target identification studies.
- [1] BindingDB. (n.d.). BDBM50367095 (CHEMBL607917): Affinity Data for 5,6-Dimethyl-4-piperazinothieno[2,3-d]pyrimidine against rat mitochondrial thymidine kinase (Ki = 5.00E+3 nM). View Source
- [2] BindingDB. (2025). BDBM50644065 (CHEMBL5570653): IC50 data for a thieno[2,3-d]pyrimidine derivative against human full-length DNA-PK (IC50 = 0.110 nM). View Source
